molecular formula C17H25N5O B11251750 4-{2-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}morpholine

4-{2-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}morpholine

Cat. No.: B11251750
M. Wt: 315.4 g/mol
InChI Key: ROZMDQXDFUHKBD-UHFFFAOYSA-N
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Description

4-{2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}MORPHOLINE is a complex organic compound that features a morpholine ring substituted with a tetrazole group and an ethyl-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}MORPHOLINE typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a between an azide and a nitrile compound under acidic conditions.

    Substitution on the Phenyl Ring: The ethyl and methyl groups are introduced onto the phenyl ring through Friedel-Crafts alkylation.

    Attachment of the Tetrazole to the Phenyl Ring: This step involves a nucleophilic substitution reaction where the tetrazole ring is attached to the phenyl ring.

    Formation of the Morpholine Ring: The morpholine ring is synthesized through a cyclization reaction involving an amine and an epoxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups on the phenyl ring.

    Reduction: Reduction reactions can occur at the tetrazole ring, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: Products may include amines or alcohols.

    Substitution: Products depend on the nucleophile used but may include various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-{2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}MORPHOLINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding due to its ability to mimic natural substrates.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}MORPHOLINE involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of the target, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

    4-(N-(2-ETHYL-6-METHYLPHENYL)CARBAMOYL)MORPHOLINE: This compound shares a similar structure but has a carbamoyl group instead of a tetrazole ring.

    Phenol, 2,6-dimethoxy-4-(2-propenyl)-: This compound has a similar phenyl ring substitution pattern but lacks the morpholine and tetrazole components.

Uniqueness

The uniqueness of 4-{2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}MORPHOLINE lies in its combination of a morpholine ring, a tetrazole ring, and a substituted phenyl ring

Properties

Molecular Formula

C17H25N5O

Molecular Weight

315.4 g/mol

IUPAC Name

4-[2-[1-(2-ethyl-6-methylphenyl)tetrazol-5-yl]propan-2-yl]morpholine

InChI

InChI=1S/C17H25N5O/c1-5-14-8-6-7-13(2)15(14)22-16(18-19-20-22)17(3,4)21-9-11-23-12-10-21/h6-8H,5,9-12H2,1-4H3

InChI Key

ROZMDQXDFUHKBD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1N2C(=NN=N2)C(C)(C)N3CCOCC3)C

Origin of Product

United States

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